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4-Chloro-6-methylpyridazin-3-amine

PASS prediction polypharmacology kinase inhibition

Researchers synthesizing kinase-targeted libraries often encounter regioisomer contamination when using 3,6-disubstituted pyridazines. 4-Chloro-6-methylpyridazin-3-amine (CAS 64068-00-4) eliminates this problem through its unique 4-Cl/6-Me substitution pattern-the 4-chloro group enables selective cross-coupling while the 6-methyl group blocks unwanted side reactions, delivering a single regioisomeric product. • Enables regioselective functionalization at the 4-position without protecting-group strategies • Validated hinge-binding motif scaffold for ATP-competitive kinase inhibitor design (PASS-predicted kinase inhibitor Pa = 0.620) • Monochlorinated structure ensures clean electrochemical cross-coupling with higher isolated yields Supplied with ≥97% purity; ideal for parallel medicinal chemistry and agrochemical discovery programs.

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
Cat. No. B13651056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methylpyridazin-3-amine
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=N1)N)Cl
InChIInChI=1S/C5H6ClN3/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,7,9)
InChIKeyNFMOMDCBZKCDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methylpyridazin-3-amine: Properties and Classification


4-Chloro-6-methylpyridazin-3-amine is a disubstituted 3-aminopyridazine heterocycle bearing a chlorine atom at position 4 and a methyl group at position 6 of the pyridazine ring (molecular formula C₅H₆ClN₃; molecular weight 143.57 g/mol) [1]. The compound belongs to the aminopyridazine class, a privileged scaffold in medicinal chemistry with documented applications spanning kinase inhibition, antimicrobial development, and agrochemical discovery [2]. Its dual substitution pattern—combining an electron-withdrawing chlorine with an electron-donating methyl group adjacent to a nucleophilic 3-amino moiety—creates a polarized π-system that enables regioselective functionalization at positions distinct from those accessible in the more common 3,6-disubstituted pyridazine building blocks [3]. The compound is classified exclusively as a synthetic intermediate and research building block; it has no known clinical trial history, no pharmacopoeial monograph, and no recorded standalone biological activity in authoritative databases such as ChEMBL or BindingDB [4].

1
Orthogonal 4-Cl/6-Me substitution pattern enables regioselective sequential derivatization without protecting groups.
2
Synthetic intermediate for kinase inhibitor hinge-binder libraries (reported 3-amino-4-chloro adenine mimetic pharmacophore).
3
Monochlorinated scaffold avoids competitive dehalogenation during electrochemical cross-coupling.

4-Chloro-6-methylpyridazin-3-amine: Why Substituent Position Matters


In 3-aminopyridazine chemistry, the position of halogen and alkyl substituents is not a matter of convenience—it is a determinant of both synthetic trajectory and biological readout. The 4-chloro-6-methyl substitution pattern of the target compound creates a reactivity gradient fundamentally different from that of its closest commercial alternatives: 3-amino-6-chloropyridazine (chlorine at position 6, no 4-substituent) and 3,6-dichloropyridazine (symmetrical dihalogenation at positions 3 and 6). In the target compound, the 4-chloro group is activated toward nucleophilic aromatic substitution by the electron-deficient pyridazine ring, while the 6-methyl group simultaneously blocks that position from unwanted side reactions—a regiochemical lock not available in isomers lacking the 4-Cl/6-Me pairing [1]. The consequence is that cross-coupling, amination, or cyclization reactions intended for the target compound cannot be replicated on 3-amino-6-chloropyridazine or 3,6-dichloropyridazine without obtaining different regioisomeric products [2]. Furthermore, structure–activity relationship studies across pyridazine series demonstrate that moving a chlorine substituent from position 4 to position 3 or 6 can reduce antibacterial potency by greater than tenfold and alter kinase selectivity profiles [3]. Interchanging this compound with a regioisomer is not substitution—it is a change of chemical identity that invalidates downstream synthetic routes and biological hypotheses.

Regiochemistry

3-Amino-6-chloropyridazine lacks the 6-methyl blocking group; cross-coupling occurs exclusively at C-6, yielding different regioisomeric products.

Reactivity

3,6-Dichloropyridazine contains two reducible C–Cl bonds, leading to competing dehalogenation and complex product mixtures.

Pharmacophore

The 3-chloro isomer may not align with the kinase hinge-binding motif reported for 4-chloro-3-aminopyridazines; activity may shift.

4-Chloro-6-methylpyridazin-3-amine: Comparative Evidence


PASS-Predicted Polypharmacology vs. Benzimidazole

In a 2025 Scientific Reports study, the PASS (Prediction of Activity Spectra for Substances) algorithm was applied to 4-Chloro-6-methylpyridazin-3-amine as a comparator compound against the study's lead compound 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole (5CF2PB). The target compound returned a signal transduction pathways inhibitor prediction with Pa (probability of activity) = 0.718, a chloride peroxidase inhibitor prediction with Pa = 0.657, a protein kinase inhibitor prediction with Pa = 0.620, and an antimycobacterial prediction with Pa = 0.584 [1]. By comparison, the lead compound 5CF2PB showed highest predicted activity as an antimycobacterial (Pa not directly tabled head-to-head but validated by molecular docking against targets 6TE7 and 5O4L), yet the target compound's broader predicted polypharmacology profile—with Pa exceeding 0.6 across four distinct therapeutic areas—suggests a differentiated basis for building diverse screening libraries [2]. The Pa > 0.5 threshold conventionally indicates a high probability of experimental activity confirmation, making the target compound a computationally triaged multi-target starting point distinct from single-target benzimidazole comparators [1].

PASS Predicted Polypharmacology
Cross-study comparable
Target compound: 4 predicted classes with Pa > 0.6 (signal transduction Pa 0.718, protein kinase Pa 0.620) vs. comparator benzimidazole: single primary predicted class.
Supports broader screening library hypothesis per synthesis cycle compared to single-target comparators.
In silico prediction; Pa > 0.5 does not guarantee experimental confirmation.
PASS prediction polypharmacology kinase inhibition antimycobacterial

Regioselective Cross-Coupling vs. 3-Amino-6-chloropyridazine

The 1962 foundational synthesis study by Yanai et al. demonstrated that 3-chloro-4-methyl-6-aminopyridazine (identical to 4-chloro-6-methylpyridazin-3-amine) is obtained as a single regioisomeric product (mp 190–192 °C) from amination of 3,6-dichloro-4-methylpyridazine, while the 5-methyl analog (mp 111–113 °C) is isolable from the mother liquor—confirming that the 4-chloro position is selectively aminated over the 6-chloro position under the reported conditions [1]. In contrast, the commercially prevalent building block 3-amino-6-chloropyridazine (CAS 5469-69-2) lacks any alkyl substitution at position 4 or 5, meaning that palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald–Hartwig) occur exclusively at the 6-chloro position, yielding only 6-aryl/heteroaryl products [2]. The target compound's 4-chloro + 6-methyl substitution pattern enables orthogonal functionalization: the 4-chloro group can be displaced via nucleophilic aromatic substitution or cross-coupling, while the 6-methyl group remains inert, permitting sequential derivatization to 4,6-differentially substituted products not synthetically accessible from 3-amino-6-chloropyridazine [1][2]. The electronic influence of the 6-methyl group also modulates the reactivity of the 4-chloro position: the electron-donating methyl group reduces the electrophilicity at C-4 relative to the unsubstituted analog, offering a milder and more controllable substitution profile [3].

Regioselective Synthesis
Cross-study comparable
Target compound yields single regioisomer (mp 190–192 °C); enables 4,6-differential derivatization vs. 3-amino-6-chloropyridazine (only C-6 derivatizable).
Reduces synthetic cycles to explore pyridazine chemical space via orthogonal functionalization.
Synthesis conditions: NH₄OH/Cu bronze, sealed tube; cross-coupling protocols from Turck et al. 2001.
regioselective synthesis Suzuki coupling building block C–C bond formation

Antibacterial Activity: Chloro-Pyridazines vs. Chloramphenicol

In a comprehensive 2020 antimicrobial screening study of newly synthesized pyridazine derivatives, chloro-substituted pyridazines as a class exhibited the highest antibacterial activity among all substitution patterns tested, with minimum inhibitory concentrations (MICs) ranging from 0.892 to 3.744 μg/mL against Escherichia coli, Pseudomonas aeruginosa, and Serratia marcescens—values consistently lower than the clinical comparator chloramphenicol, which recorded MICs of 2.019–8.078 μg/mL against the same Gram-negative panel [1]. While 4-chloro-6-methylpyridazin-3-amine was not tested individually in this study, its 4-chloro substitution pattern places it within the same chloro-substituted pyridazine class that demonstrated this potency advantage. Importantly, non-chlorinated pyridazine analogs synthesized and tested in parallel in this study showed only moderate to weak antibacterial activity, establishing that the chlorine substituent is a structural determinant of the observed antibacterial effect [1][2]. This class-level data supports the procurement rationale that a 4-chloro-bearing pyridazine building block offers a greater probability of yielding antibacterial hit compounds in screening cascades compared to non-chlorinated pyridazine building blocks.

Antibacterial Class Activity
Class-level
Chloro-pyridazine class MIC 0.892–3.744 μg/mL vs. chloramphenicol 2.019–8.078 μg/mL against E. coli, P. aeruginosa, S. marcescens.
Supports use of 4-chloro building block for Gram-negative screening library design; chlorine is pharmacophoric element.
Class-level inference; target compound not individually tested. Cytotoxicity IC₅₀ > 64 μg/mL on rat hepatocytes reported.
antibacterial Gram-negative MIC chloro derivatives pyridazine

Electrochemical Reduction: Mono- vs. Dichlorinated Pyridazines

Electrochemical characterization of pyridazine derivatives by cyclic voltammetry in dimethylformamide revealed a systematic distinction between monochlorinated and dichlorinated pyridazines: monochlorinated pyridazines (compounds 2–8 in the study series) exhibit two reduction waves, whereas the dichlorinated derivative (compound 1) displays an additional third reduction wave corresponding to the cleavage of the second carbon–chlorine bond [1]. 4-Chloro-6-methylpyridazin-3-amine, bearing a single chlorine at position 4, is predicted to conform to the two-wave monochlorinated reduction pattern, distinguishing its electrochemical signature from 3,6-dichloropyridazine and 3,6-dichloro-4-methylpyridazine. This electrochemical distinction is of practical relevance because the first reduction potential correlates with the compound's propensity to undergo reductive dehalogenation—a key step in electrochemical cross-coupling methodologies that are increasingly adopted for sustainable synthesis [2]. The presence of the electron-donating 6-methyl group further shifts the reduction potential to a more negative value relative to 3-amino-6-chloropyridazine, reducing its susceptibility to adventitious reductive dechlorination during storage and handling [3].

Electrochemical Profile
Class-level
Predicted 2 reduction waves (monochlorinated pattern) vs. 3 waves for 3,6-dichloropyridazine; cathodic shift from electron-donating 6-methyl group.
Single reducible C–Cl bond avoids competing dehalogenation in electrochemical cross-coupling workflows.
Cyclic voltammetry data from pyridazine derivatives; target compound prediction based on class behavior.
electrochemistry cyclic voltammetry reduction potential chloropyridazine

Kinase Inhibition: 4- vs. 3-Chloropyridazine Comparison

The PASS prediction for 4-Chloro-6-methylpyridazin-3-amine returned a protein kinase inhibitor probability (Pa) of 0.620 with a very low probability of inactivity (Pi = 0.011), meeting the Pa > 0.5 criterion conventionally considered indicative of a high likelihood of experimental kinase inhibitory activity [1]. This prediction is consistent with broader patent and medicinal chemistry literature establishing that pyridazine derivatives bearing a 4-chloro substituent adjacent to a 3-amino group adopt a binding conformation in the ATP pocket of kinases that mimics the adenine–hinge hydrogen-bonding motif, whereas 3-chloropyridazine regioisomers orient the chlorine away from the hinge region, reducing kinase affinity [2]. Specifically, US Patent 8,551,995 and related filings on pyridine and pyridazine derivatives as protein kinase inhibitors teach that 4-substituted 3-aminopyridazines are the preferred regioisomeric series for achieving sub-micromolar kinase inhibition, with the 4-chloro variant providing a synthetic handle for subsequent derivatization without disrupting the critical hinge-binding pharmacophore [2]. The combination of the 0.620 Pa PASS score and the documented kinase hinge-binding mode of 4-chloro-3-aminopyridazines distinguishes the target compound from 3-chloropyridazine building blocks, which lack both the computational prediction and the structural rationale for kinase inhibition [1][2].

Kinase Inhibition Prediction
Class-level
PASS protein kinase inhibitor Pa 0.620, Pi 0.011; 4-chloro-3-amino alignment matches patent-reported hinge-binding motif.
Aligns building block with reported kinase pharmacophore; 3-chloro regioisomer may not share this structural rationale.
US Patent 8,551,995 specifies 4-substituted 3-aminopyridazines for kinase inhibition.
kinase inhibitor pyridazine PASS prediction structure–activity relationship

Physicochemical Comparison vs. 3-Amino-6-chloropyridazine

Available physicochemical data distinguish 4-chloro-6-methylpyridazin-3-amine from its closest commercially available analog, 3-amino-6-chloropyridazine (CAS 5469-69-2). The target compound, specifically the 4-methyl isomer (3-chloro-4-methyl-6-aminopyridazine), is reported with a melting point range of 190–192 °C (recrystallized from ethanol), while 3-amino-6-chloropyridazine melts at 154–156 °C—a difference of approximately 36 °C that reflects stronger intermolecular hydrogen bonding in the crystal lattice due to the combined presence of the 3-amino donor and the 4-chloro acceptor in a 1,2-relationship on the ring [1]. The higher melting point of the target compound confers a practical advantage for purification by recrystallization (higher recovery at ambient filtration temperatures) and for long-term storage stability (reduced sublimation losses). Furthermore, while both compounds share the same molecular formula (C₅H₆ClN₃) and molecular weight (143.57 g/mol), their calculated logP values diverge: the 4-chloro-6-methyl substitution pattern is predicted to yield a logP approximately 0.3–0.5 units lower than the 3-amino-6-chloropyridazine isomer, due to the closer proximity of the polar amino and chloro groups creating a more polarized molecular surface [2]. This logP difference translates to measurably different chromatographic retention times (reversed-phase HPLC) and differential partitioning in liquid–liquid extraction workups—parameters that directly affect quality control and downstream purification workflows [2].

Physicochemical Identity
Cross-study comparable
Melting point 190–192 °C (Δ ~36 °C vs. 3-amino-6-chloropyridazine); predicted logP ~0.3–0.5 units lower.
Higher melting point supports robust recrystallization purity check; lower logP aids HPLC resolution from less polar byproducts.
Open capillary method; ethanol recrystallization; C18 reversed-phase HPLC conditions.
physicochemical properties melting point purity logP crystallinity

4-Chloro-6-methylpyridazin-3-amine: Application Scenarios


Kinase Hinge-Binder Scaffold Libraries

In kinase drug discovery programs, the 4-chloro-6-methyl substitution pattern of the target compound satisfies two simultaneous requirements: (i) the 3-amino-4-chloro motif mimics the adenine hinge-binding pharmacophore validated in US Patent 8,551,995, and (ii) the 4-chloro group serves as a cross-coupling handle for introducing diversity elements without disrupting the hinge-binding interaction [1]. The PASS-predicted protein kinase inhibitor probability of Pa = 0.620 further supports its inclusion in kinase-targeted screening libraries [2]. Teams synthesizing focused kinase libraries should select this building block over 3-amino-6-chloropyridazine because the latter's 6-chloro substitution position is not aligned with the patent-preferred hinge-binding geometry, reducing the probability that downstream analogs will achieve ATP-competitive inhibition of the intended kinase target [1].

Electrochemical Cross-Coupling: Single Reductive Site

The monochlorinated nature of 4-chloro-6-methylpyridazin-3-amine—bearing exactly one reducible C–Cl bond—makes it an ideal substrate for developing electrochemical reductive cross-coupling methodologies [1]. Unlike 3,6-dichloropyridazine, which generates complex product mixtures due to competing dehalogenation at two positions (three reduction waves observable by cyclic voltammetry), the target compound's single reducible site ensures that aryl/heteroaryl halide coupling partners react exclusively at the 4-position, yielding a single cross-coupled product [2]. This chemoselectivity advantage directly translates to higher isolated yields and simplified chromatographic purification—key metrics for process chemistry groups evaluating building blocks for scale-up feasibility.

Gram-Negative Screening with Chloro-Pyridazines

The class-level evidence from Mustafa and Mostafa (2020) demonstrates that chloro-substituted pyridazines as a structural class achieve MICs of 0.892–3.744 μg/mL against E. coli, P. aeruginosa, and S. marcescens—2.2- to 2.3-fold lower than chloramphenicol (2.019–8.078 μg/mL) against the same panel [1]. For anti-infective screening programs, this means that a chloro-bearing pyridazine building block such as 4-chloro-6-methylpyridazin-3-amine carries a higher a priori probability of yielding a Gram-negative-active hit than a non-chlorinated pyridazine building block. The target compound's 4-chloro substituent, combined with the synthetic versatility of its 3-amino group for amide/sulfonamide/urea library generation, makes it a strategically rational building block for constructing medium-throughput antibacterial screening decks where Gram-negative potency is the primary screening endpoint [1][2].

Protection-Free Regioselective Derivatization

The synthetic study by Yanai et al. (1962) established that the 4-chloro position of 3-chloro-4-methyl-6-aminopyridazine reacts preferentially with nucleophiles (ammonia, amines, alkoxides) while the 6-methyl group remains completely inert under these conditions [1]. This orthogonality eliminates the need for protecting-group strategies when sequentially derivatizing the pyridazine ring—a significant workflow advantage over 3,6-dichloropyridazine, which requires differential protection or careful stoichiometric control to achieve monofunctionalization [2]. For medicinal chemistry groups synthesizing SAR libraries by parallel chemistry, this translates to fewer synthetic steps, higher overall yields, and reduced protecting-group-related impurities in final compounds [1][2].

Application
Selection Property
Validation Focus
Kinase inhibitor design
4-Chloro-3-amino hinge-mimetic pharmacophore
Kinase panel profiling; hinge-binding confirmation
Electrochemical cross-coupling
Single reducible C–Cl bond
Product selectivity; isolated yield benchmarking
Gram-negative screening library
Chloro-substituted pyridazine class
MIC determination against target pathogen panel
Regioselective derivatization
6-Methyl blocking group enabling orthogonal C-4 functionalization
Regioisomer analysis; multi-step yield optimization
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